molecular formula C12H26O2Sn B14686579 Dicyclohexyl-lambda~2~-stannane--water (1/2) CAS No. 31611-11-7

Dicyclohexyl-lambda~2~-stannane--water (1/2)

Cat. No.: B14686579
CAS No.: 31611-11-7
M. Wt: 321.04 g/mol
InChI Key: RQTKZBBGVTVELW-UHFFFAOYSA-N
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Description

Dicyclohexyl-lambda~2~-stannane–water (1/2) is a chemical compound that consists of dicyclohexyl-lambda~2~-stannane and water in a 1:2 ratio. This compound is a type of organotin compound, which are known for their applications in organic synthesis and industrial processes. Organotin compounds typically contain tin atoms bonded to carbon atoms, and they exhibit a wide range of chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dicyclohexyl-lambda~2~-stannane–water (1/2) can be achieved through various synthetic routes. One common method involves the reaction of dicyclohexylchlorostannane with water under controlled conditions. The reaction typically proceeds as follows:

(C6H11)2SnCl+H2O(C6H11)2Sn(OH)+HCl\text{(C}_6\text{H}_{11})_2\text{SnCl} + \text{H}_2\text{O} \rightarrow \text{(C}_6\text{H}_{11})_2\text{Sn(OH)} + \text{HCl} (C6​H11​)2​SnCl+H2​O→(C6​H11​)2​Sn(OH)+HCl

This reaction is carried out in an aqueous medium, and the resulting product is dicyclohexyl-lambda~2~-stannane–water (1/2).

Industrial Production Methods

Industrial production of dicyclohexyl-lambda~2~-stannane–water (1/2) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and it often involves the use of advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form dicyclohexyltin oxide.

    Reduction: It can be reduced to form dicyclohexyltin hydride.

    Substitution: The compound can undergo substitution reactions with halogens and other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are commonly used.

Major Products Formed

    Oxidation: Dicyclohexyltin oxide.

    Reduction: Dicyclohexyltin hydride.

    Substitution: Various organotin halides depending on the halogen used.

Scientific Research Applications

Dicyclohexyl-lambda~2~-stannane–water (1/2) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of dicyclohexyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. In chemical reactions, the tin atom acts as a central reactive site, facilitating the formation and breaking of chemical bonds. The compound can participate in catalytic cycles, where it undergoes oxidation and reduction reactions, enabling the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine: A secondary amine with similar structural features but different chemical properties.

    Dicyclohexyl-lambda~2~-stannane–toluene (3/1): Another organotin compound with different stoichiometry and applications.

Uniqueness

Dicyclohexyl-lambda~2~-stannane–water (1/2) is unique due to its specific stoichiometry and the presence of water in its structure. This compound exhibits distinct reactivity and applications compared to other organotin compounds, making it valuable in various scientific and industrial contexts.

Properties

CAS No.

31611-11-7

Molecular Formula

C12H26O2Sn

Molecular Weight

321.04 g/mol

IUPAC Name

dicyclohexyltin;dihydrate

InChI

InChI=1S/2C6H11.2H2O.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H2;

InChI Key

RQTKZBBGVTVELW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Sn]C2CCCCC2.O.O

Origin of Product

United States

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